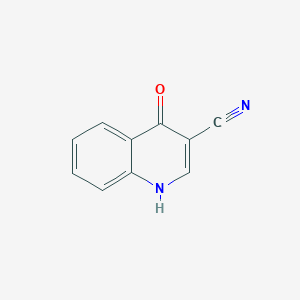

4-Hydroxyquinoline-3-carbonitrile

Description

The exact mass of the compound 4-Hydroxyquinoline-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxyquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxyquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNLMAXLHADNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901569 | |

| Record name | NoName_701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-70-6, 71083-59-5 | |

| Record name | 4-Hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Hydroxyquinoline-3-carbonitrile

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 4-Hydroxyquinoline-3-carbonitrile. The content is tailored for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline skeleton substituted with a hydroxyl group at the 4th position and a nitrile group at the 3rd position. This structure is a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The presence of the 4-hydroxyquinoline core and a reactive nitrile group makes it a valuable precursor for creating diverse chemical libraries for biological screening.[1]

Table 1: Physicochemical Properties of 4-Hydroxyquinoline-3-carbonitrile and Related Compounds

| Property | 4-Hydroxyquinoline-3-carbonitrile | 4-Hydroxyquinoline-6-carbonitrile | 4-Hydroxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid |

| Molecular Formula | C₁₀H₆N₂O | C₁₀H₆N₂O[2] | C₉H₇NO | C₁₀H₇NO₃ |

| Molecular Weight | 170.17 g/mol | 170.17 g/mol [2] | 145.16 g/mol | 189.17 g/mol |

| Melting Point | Data not available | Data not available | 200-202 °C | 268-273 °C |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents. | Data not available | Soluble in methanol. | Soluble in polar solvents like water and methanol. |

| pKa (acidic) | Data not available | Data not available | 11.36 (predicted) | Data not available |

| pKa (basic) | Data not available | Data not available | 0.82 (predicted) | Data not available |

| LogP | Data not available | 1.81 (predicted)[2] | 1.95 (predicted) | 1.8 (predicted)[3] |

Synthesis and Characterization

The synthesis of 4-hydroxyquinoline derivatives can be achieved through various methods, with the Gould-Jacob reaction being a fundamental and versatile approach for forming the 4-hydroxyquinoline-3-carboxylate core, which can be a precursor to the nitrile.[4]

General Synthesis Pathway

A plausible synthetic route to 4-Hydroxyquinoline-3-carbonitrile can be adapted from established methods for similar quinoline structures.

Experimental Protocols

This procedure is adapted from the Gould-Jacob reaction.[4]

-

A mixture of aniline (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol) is heated at 120°C for 1 hour.

-

The reaction mixture is cooled to room temperature, and the resulting solid is triturated with n-hexane and filtered to yield diethyl 2-((phenylamino)methylene)malonate.

-

A solution of the intermediate in diphenyl ether is heated under microwave irradiation (e.g., 250°C, 180W) for 2 hours.

-

After cooling, n-hexane is added to precipitate the product, which is then filtered, dried, and can be recrystallized from ethanol to give ethyl 4-hydroxyquinoline-3-carboxylate.[4]

The conversion of the ethyl ester to the nitrile can be achieved through a two-step process involving amidation followed by dehydration.

-

Amidation: The ethyl 4-hydroxyquinoline-3-carboxylate is treated with a source of ammonia (e.g., aqueous or alcoholic ammonia) under heat to form 4-hydroxyquinoline-3-carboxamide.

-

Dehydration: The resulting amide is then dehydrated using a suitable reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-hydroxyquinoline-3-carbonitrile.

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and a signal for the C2-H.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Expected signals would include those for the quinoline ring carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Absorptions: Characteristic peaks would be observed for O-H stretching (broad, around 3400-3200 cm⁻¹), C≡N stretching (around 2230-2210 cm⁻¹), C=C and C=N stretching in the aromatic region (1650-1450 cm⁻¹), and C-O stretching (around 1200 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI-MS).

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

-

Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight of 170.17. Fragmentation patterns can provide further structural information.

-

Biological Activity and Potential Signaling Pathways

While direct and extensive pharmacological profiling of 4-Hydroxyquinoline-3-carbonitrile is not widely documented, the 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[1] Derivatives have shown a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1]

Potential as an Anticancer Agent

Related quinoline-3-carbonitrile structures have been used to synthesize novel compounds with potential anticancer activity against various cell lines, including human lung cancer (A549), colorectal cancer (HCT-116), and breast cancer (MCF-7).[1] A potential mechanism of action for quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Potential as an Antibacterial Agent

The 4-quinolone core is famously associated with quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Conclusion

4-Hydroxyquinoline-3-carbonitrile is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its basic properties, derived from the 4-hydroxyquinoline scaffold, suggest likely biological activities, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific physicochemical and pharmacological profile of this compound and to explore its potential in drug discovery programs.

References

The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical significance of 4-Hydroxyquinoline-3-carbonitrile, a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. While a singular "discovery" paper for this specific nitrile is not prominent in the historical record, its emergence is intrinsically linked to the broader exploration of the 4-hydroxyquinoline scaffold, a cornerstone in medicinal chemistry. This document outlines the key synthetic methodologies that enable its creation, provides detailed experimental protocols, and presents its physicochemical data, underscoring its role as a versatile building block in drug discovery.

Historical Context: The Rise of the 4-Hydroxyquinoline Core

The journey of 4-Hydroxyquinoline-3-carbonitrile begins with the foundational work on its parent scaffold, the 4-hydroxyquinolines (also known as 4-quinolones). These heterocycles garnered significant attention from the late 19th and early 20th centuries due to their presence in natural products and the burgeoning field of synthetic dyes. The true impetus for their intensive study, however, arose from the discovery of their profound biological activities.

A serendipitous discovery in the synthesis of the antimalarial drug chloroquine revealed the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, which ultimately paved the way for the development of the vast class of fluoroquinolone antibiotics[1]. Furthermore, the 4-hydroxyquinoline skeleton is a key component of kynurenic acid, an endogenous metabolite with neuroprotective properties[1]. These early findings established the 4-hydroxyquinoline moiety as a "privileged scaffold" in medicinal chemistry, prompting the development of robust synthetic methods to access a wide range of derivatives.

Foundational Synthetic Strategies for the 4-Hydroxyquinoline Scaffold

Two classical named reactions have been instrumental in the synthesis of the 4-hydroxyquinoline core and provide the basis for the preparation of 4-Hydroxyquinoline-3-carbonitrile: the Gould-Jacobs reaction and the Camps cyclization.

The Gould-Jacobs Reaction

First reported by R.G. Gould and W.A. Jacobs in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or similar reagents[2][3]. The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline[4][5]. This product is a direct precursor to 4-Hydroxyquinoline-3-carbonitrile.

Figure 1. Generalized workflow of the Gould-Jacobs reaction for 4-Hydroxyquinoline-3-carbonitrile synthesis.

The Camps Cyclization

The Camps cyclization, discovered by Rudolf Camps in 1899, provides an alternative route to 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone[6]. The reaction can yield two different isomers, and the product distribution is dependent on the reaction conditions and the structure of the starting material. While not a direct route to the 3-carbonitrile derivative, it is a fundamental method for accessing the core scaffold.

Figure 2. The Camps cyclization for the synthesis of the 4-hydroxyquinoline scaffold.

Synthesis and Characterization of 4-Hydroxyquinoline-3-carbonitrile

The most direct synthetic route to 4-Hydroxyquinoline-3-carbonitrile is a modification of the Gould-Jacobs reaction, utilizing a reagent that introduces the nitrile functionality at the 3-position.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.

Materials:

-

Substituted aniline

-

Ethyl (ethoxymethylene)cyanoacetate (or a similar cyano-containing malonate derivative)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: A mixture of the chosen aniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) is heated, often without a solvent, at a temperature of approximately 100-120 °C for 1-2 hours. This step can also be performed in a solvent like ethanol under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate anilinomethylenecyanoacetate is isolated.

-

Cyclization: The dried anilinomethylenecyanoacetate intermediate is added to a high-boiling point solvent, such as diphenyl ether, preheated to its reflux temperature (approximately 250-260 °C). The reaction mixture is heated at reflux for 15-30 minutes. The ethanol formed during the condensation is distilled off.

-

Isolation and Purification: The reaction mixture is allowed to cool to room temperature, during which the 4-Hydroxyquinoline-3-carbonitrile product typically precipitates. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 4-Hydroxyquinoline-3-carbonitrile.

| Property | Data |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and DMF |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, OH), 8.8 (s, 1H, H-2), 8.2 (d, 1H), 7.8 (t, 1H), 7.6 (d, 1H), 7.4 (t, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 175, 145, 140, 133, 126, 125, 122, 118, 116, 90 |

| IR (KBr, cm⁻¹) | ~3400 (O-H), 2220 (C≡N), 1650 (C=O, keto tautomer), 1600, 1500 (aromatic C=C) |

| Mass Spectrometry (ESI-MS) | m/z: 171.05 [M+H]⁺ |

Role as a Key Synthetic Intermediate

4-Hydroxyquinoline-3-carbonitrile is not primarily investigated for its own biological activity but rather serves as a crucial and versatile intermediate in the synthesis of more complex and biologically active molecules. The presence of the hydroxyl and nitrile groups provides two reactive handles for further chemical elaboration.

dot digraph "Synthetic_Utility" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=2.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

}

Figure 3. Synthetic utility of 4-Hydroxyquinoline-3-carbonitrile.

The nitrile group can be hydrolyzed to the corresponding carboxylic acid, which is a key structural motif in many quinolone-based drugs[7]. The carboxylic acid can then be further functionalized, for example, through amide coupling, to generate diverse libraries of compounds for biological screening. The nitrile itself can also participate in cycloaddition reactions to form other heterocyclic systems, such as tetrazoles.

The hydroxyl group can be alkylated or acylated to introduce a variety of substituents at the 4-position, further expanding the chemical space accessible from this intermediate. This versatility has led to the use of 4-Hydroxyquinoline-3-carbonitrile and its derivatives in the development of compounds with potential anticancer and antibacterial activities[7].

Conclusion

While the precise moment of its first synthesis may be embedded within the broader history of 4-hydroxyquinoline chemistry, the significance of 4-Hydroxyquinoline-3-carbonitrile as a key synthetic intermediate is well-established. Its accessibility through robust and historically important reactions like the Gould-Jacobs cyclization, combined with the versatility of its functional groups, ensures its continued relevance in the field of medicinal chemistry. This technical guide provides a foundational understanding of its historical context, synthesis, and utility, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the privileged 4-hydroxyquinoline scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyquinoline-3-carbonitrile | 71083-59-5 | Benchchem [benchchem.com]

4-Hydroxyquinoline-3-carbonitrile molecular structure and formula

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbonitrile

Introduction

4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structure, which incorporates the versatile 4-hydroxyquinoline core with a reactive nitrile group, establishes it as a valuable precursor and key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthetic methodologies related to 4-Hydroxyquinoline-3-carbonitrile, tailored for researchers and professionals in drug development.

Molecular Structure and Formula

The fundamental characteristics of 4-Hydroxyquinoline-3-carbonitrile are defined by its chemical formula and unique structural arrangement.

-

Chemical Formula : C₁₀H₆N₂O[3]

-

CAS Number : 2305-70-6[3]

-

IUPAC Name : 4-hydroxyquinoline-3-carbonitrile

-

SMILES : N#CC1=C(O)C2=CC=CC=C2N=C1[3]

The structure features a bicyclic system composed of a benzene ring fused to a pyridine ring, characteristic of the quinoline framework. A hydroxyl (-OH) group is substituted at the C4 position and a nitrile (-C≡N) group at the C3 position. Like many 4-hydroxyquinolines, this compound can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile.[5][6] This equilibrium can be influenced by factors such as the solvent and physical state (solid vs. solution).

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes key experimental and computed data for 4-Hydroxyquinoline-3-carbonitrile.

| Property | Value | Source / Type |

| Molecular Formula | C₁₀H₆N₂O | - |

| Molecular Weight | 170.17 g/mol | - |

| CAS Number | 2305-70-6 | - |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | Computed[4] |

| LogP (Octanol-Water Partition Coefficient) | 1.812 | Computed[4] |

| Hydrogen Bond Donors | 1 | Computed[4] |

| Hydrogen Bond Acceptors | 3 | Computed[4] |

| Rotatable Bonds | 0 | Computed[4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Hydroxyquinoline-3-carbonitrile. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (enol form) / N-H stretch (keto form) |

| ~2225 | Medium, Sharp | C≡N stretch (nitrile) |

| 1680 - 1640 | Strong | C=O stretch (keto form) |

| 1620 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| 1260 - 1180 | Medium | C-O stretch (enol form) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Spectra are typically recorded in a solvent like DMSO-d₆.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~12.0 - 11.0 | Singlet (broad) | -OH (enol) or -NH (keto) |

| ~8.2 - 7.5 | Multiplet | Aromatic protons (H5, H6, H7, H8) |

| ~8.8 | Singlet | H2 proton |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C4 (keto form C=O) |

| ~160 | C4 (enol form C-OH) |

| ~145 - 120 | Aromatic carbons |

| ~115 | C≡N (nitrile carbon) |

| ~100 | C3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Expected Molecular Ion ([M+H]⁺) : m/z ≈ 171.0558

-

Fragmentation : Common fragmentation patterns would involve the loss of CO, HCN, or other small neutral molecules from the parent ion, helping to confirm the quinoline core structure.

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

A common and versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7][8] This involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Materials:

-

2-Aminobenzonitrile (or a suitable aniline precursor)

-

Diethyl (ethoxymethylene)malonate (EMME)

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Hexane

-

Ethanol

Procedure:

-

Condensation: A mixture of 2-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0 eq) is heated at approximately 120-130 °C for 1-2 hours. The reaction is monitored by TLC until the starting aniline is consumed.

-

Cyclization: The intermediate product is added to a high-boiling point solvent like diphenyl ether and heated to around 250 °C for 30-60 minutes. This high temperature induces a cyclization reaction to form the quinoline ring system.[7]

-

Isolation: The reaction mixture is cooled to room temperature, and a non-polar solvent such as n-hexane is added to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified ethyl 4-hydroxyquinoline-3-carboxylate.

-

Nitrile Formation: The resulting ester can be converted to the target nitrile through established chemical transformations, such as conversion to the primary amide followed by dehydration.

Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

Protocol for Spectroscopic Analysis

Instrumentation:

-

High-resolution NMR Spectrometer (e.g., 400 MHz)

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Mass Spectrometer with Electrospray Ionization (ESI-MS)

A. NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters.

B. FTIR-ATR Analysis:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure with the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

C. ESI-MS Analysis:

-

Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[9]

Applications in Research and Drug Development

While direct pharmacological data on 4-Hydroxyquinoline-3-carbonitrile is limited, its significance is well-established as a versatile chemical building block.[1] The 4-hydroxyquinoline scaffold is a key component in compounds with known biological activities.

-

Anticancer Research : Derivatives of quinoline-3-carbonitrile have been synthesized and investigated for their potential anticancer activity against various human cancer cell lines.[1] The structural motif is explored for its ability to interact with biological targets involved in cell proliferation.

-

Neuroprotection : The parent 4-hydroxyquinoline structure is found in kynurenic acid, an endogenous metabolite with recognized neuroprotective properties.[1][10] This makes derivatives of this scaffold attractive for research in neurodegenerative diseases.

-

Antibacterial Agents : The 4-quinolone core is famously the basis for the quinolone class of antibiotics.[10] The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid, a key functional group in many quinolone-based drugs, allowing for further modifications to generate libraries of potential antibacterial agents.[1]

References

- 1. 4-Hydroxyquinoline-3-carbonitrile | 71083-59-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. appchemical.com [appchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Oxo-1,4-dihydroquinoline-3-carbonitrile | C10H6N2O | CID 3539349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbonitrile (CAS Number: 2305-70-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxyquinoline-3-carbonitrile, a heterocyclic compound identified by CAS number 2305-70-6. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. Particular emphasis is placed on its potential as a cytotoxic and antiviral agent, drawing from research on structurally related quinoline derivatives. Detailed experimental protocols for the evaluation of its biological activity are provided, alongside visualizations of a general experimental workflow and potential signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways, which are often modulated by this class of compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

4-Hydroxyquinoline-3-carbonitrile is a quinoline derivative characterized by a hydroxyl group at the 4-position and a nitrile group at the 3-position. This compound can exist in tautomeric forms, as the 4-hydroxyquinoline (enol) form or the 4(1H)-quinolone (keto) form.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Hydroxyquinoline-3-carbonitrile is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2305-70-6 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Appearance | Solid | |

| Boiling Point | 299.8°C at 760 mmHg | [3] |

| Flash Point | 135.1°C | [3] |

| Refractive Index | 1.645 | [3] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the characteristic chemical shift for the nitrile carbon.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H or N-H stretch (depending on the tautomeric form), the C≡N stretch of the nitrile group, and C=C and C=N stretching vibrations of the quinoline core.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of 4-Hydroxyquinoline-3-carbonitrile

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methods. A common approach is the Gould-Jacobs reaction. While a specific protocol for 4-Hydroxyquinoline-3-carbonitrile is not detailed in the provided search results, a general synthetic strategy can be outlined.

General Synthetic Protocol (Gould-Jacobs Reaction)

-

Condensation: Aniline or a substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME) or a similar reagent. This condensation reaction typically occurs at elevated temperatures.

-

Cyclization: The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation (if necessary): The ester can be hydrolyzed to the corresponding carboxylic acid.

-

Nitrile Formation: The carboxylic acid can be converted to the primary amide, which is then dehydrated to the nitrile. Alternatively, other synthetic routes may introduce the nitrile group more directly.

Biological Activity and Potential Applications

Derivatives of the 4-hydroxyquinoline scaffold are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of 4-hydroxyquinoline derivatives against various cancer cell lines.[1][4] The mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2]

Antiviral Activity

The quinoline core is present in several well-known antiviral and antimalarial drugs. Derivatives of 4-hydroxyquinoline have shown promise as inhibitors of various viruses.[5][6] Their mechanisms can involve targeting viral enzymes, such as proteases or polymerases, or interfering with viral entry and replication processes.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of 4-Hydroxyquinoline-3-carbonitrile.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4-Hydroxyquinoline-3-carbonitrile (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 4-Hydroxyquinoline-3-carbonitrile in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 4-Hydroxyquinoline-3-carbonitrile against a specific enzyme target (e.g., a kinase or protease).

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

4-Hydroxyquinoline-3-carbonitrile (dissolved in DMSO)

-

Known inhibitor (positive control)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Protocol:

-

Assay Preparation: In a 96-well plate, add the assay buffer, varying concentrations of 4-Hydroxyquinoline-3-carbonitrile, and the target enzyme at a fixed concentration. Include controls with no inhibitor and with the positive control inhibitor.

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate as a function of the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the evaluation of 4-Hydroxyquinoline-3-carbonitrile.

Potential Signaling Pathway Involvement

The following diagrams illustrate potential signaling pathways that may be modulated by 4-hydroxyquinoline derivatives based on existing literature for this class of compounds.

5.2.1. PI3K/Akt/mTOR Signaling Pathway (Anticancer)

Quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival.[2][7]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 4-hydroxyquinoline derivatives.

5.2.2. NF-κB Signaling Pathway (Antiviral/Anti-inflammatory)

The NF-κB signaling pathway is a key regulator of the inflammatory and immune response to viral infections. Some quinoline derivatives have been reported to inhibit this pathway.[8]

Caption: Potential inhibition of the NF-κB signaling pathway by 4-hydroxyquinoline derivatives.

5.2.3. JAK/STAT Signaling Pathway (Antiviral/Anti-inflammatory)

The JAK/STAT pathway is another critical signaling cascade in the cellular response to cytokines and interferons, playing a key role in antiviral immunity.

Caption: Potential inhibition of the JAK/STAT signaling pathway by 4-hydroxyquinoline derivatives.

Conclusion

4-Hydroxyquinoline-3-carbonitrile (CAS 2305-70-6) is a versatile heterocyclic compound with significant potential for drug discovery and development. Its structural features suggest a range of biological activities, particularly in the areas of oncology and virology. This technical guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, supported by detailed experimental protocols. Further research into the specific biological targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 4-Hydroxyquinoline-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4-hydroxyquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details the structural and spectroscopic characteristics of the tautomers, outlines relevant experimental and computational methodologies, and presents the information in a format amenable to researchers and drug development professionals.

Introduction to Tautomerism in 4-Hydroxyquinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a hydroxyl group at the 4-position gives rise to keto-enol tautomerism, a phenomenon that significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets. The equilibrium between the 4-hydroxyquinoline (enol) form and the 1,4-dihydro-4-oxoquinoline (keto) form is sensitive to both the electronic nature of substituents and the surrounding environment (e.g., solvent polarity).

For 4-hydroxyquinoline-3-carbonitrile, the presence of a strong electron-withdrawing and hydrogen bond-accepting cyano group at the 3-position plays a pivotal role in dictating the position of the tautomeric equilibrium. It is widely postulated that such a substituent stabilizes the enol form through the formation of a highly stable six-membered intramolecular hydrogen bond.[1][2]

The Tautomeric Equilibrium

The tautomeric equilibrium of 4-hydroxyquinoline-3-carbonitrile involves the interconversion of the enol and keto forms.

The equilibrium is dynamic and can be influenced by solvent polarity, pH, and temperature. The enol form is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen of the 3-cyano group.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Spectroscopic Data for Tautomer Identification

| Feature | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) | Reference |

| ¹H NMR | |||

| OH/NH Signal | Broad singlet, >10 ppm (OH) | Broad singlet, >11 ppm (NH) | [1] |

| H2 Signal | Singlet, ~8.5-9.0 ppm | Doublet, ~7.7 ppm | [4] |

| ¹³C NMR | |||

| C4 Signal | ~160-170 ppm | >170 ppm | [1] |

| IR Spectroscopy | |||

| Carbonyl Stretch | Absent | Strong, ~1650-1680 cm⁻¹ | [1] |

| Nitrile Stretch | ~2220-2240 cm⁻¹ | ~2220-2240 cm⁻¹ | |

| OH/NH Stretch | Broad, ~2500-3300 cm⁻¹ (OH) | Broad, ~3000-3400 cm⁻¹ (NH) | [4] |

Experimental Protocols

Synthesis of 4-Hydroxyquinoline-3-carbonitrile (Representative Protocol)

A common route to 4-hydroxyquinolines is the Gould-Jacobs reaction. A plausible synthesis for the title compound would involve the reaction of an appropriately substituted aniline with a malonic ester derivative, followed by thermal cyclization.

Note: This represents a general procedure for a precursor. The final conversion to the nitrile would require additional steps.[5]

Spectroscopic Analysis

NMR is a powerful technique to distinguish between the tautomers.

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric ratio.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment.

Analysis:

-

Identify the chemical shifts characteristic of each tautomer as outlined in Table 1.

-

Integrate the signals corresponding to each tautomer to determine their relative ratio in the chosen solvent.

IR spectroscopy is particularly useful for identifying the carbonyl group in the keto tautomer.

Sample Preparation (ATR method):

-

Place a small amount of the solid sample on the ATR crystal.

-

Apply pressure to ensure good contact.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Analysis:

-

A strong absorption band in the 1650-1680 cm⁻¹ region indicates the presence of the keto tautomer.[1] The absence of this band and the presence of a broad O-H stretch would suggest the predominance of the enol form.

Computational Modeling

DFT calculations are used to predict the relative thermodynamic stabilities of the tautomers.

Implications for Drug Development

The tautomeric state of 4-hydroxyquinoline-3-carbonitrile is critical for its use in drug design and development. The predominant tautomer will present a specific three-dimensional structure and arrangement of hydrogen bond donors and acceptors for interaction with biological targets.[3]

-

Enol Form: Presents a planar, aromatic system with a hydrogen bond donor (OH) and a hydrogen bond acceptor (CN) in a fixed, intramolecularly bonded conformation.

-

Keto Form: Presents a non-aromatic pyridinone ring with a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=O).

Understanding and controlling the tautomeric equilibrium is therefore essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this scaffold.

Conclusion

The tautomerism of 4-hydroxyquinoline-3-carbonitrile is a key chemical feature that governs its properties and potential biological activity. While the keto form is often favored in simple 4-hydroxyquinolines, the presence of the 3-cyano group is expected to strongly favor the enol tautomer due to the formation of a stable intramolecular hydrogen bond. This guide provides the theoretical framework and practical methodologies for researchers to investigate and understand this important chemical equilibrium. The combined use of spectroscopic techniques and computational modeling will be crucial for a definitive characterization of the tautomeric landscape of this versatile molecule and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

4-Hydroxyquinoline-3-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 4-hydroxyquinoline-3-carbonitrile. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-Hydroxyquinoline-3-carbonitrile and Related Analogs

| Property | 4-Hydroxyquinoline-3-carbonitrile | 4-Hydroxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid | Ethyl 4-hydroxyquinoline-3-carboxylate |

| Molecular Formula | C₁₀H₆N₂O | C₉H₇NO | C₁₀H₇NO₃ | C₁₂H₁₁NO₃ |

| Molecular Weight | 170.17 g/mol | 145.16 g/mol | 189.17 g/mol | 217.22 g/mol |

| Melting Point | Data not available | 200-202 °C[3] | 268-273 °C[1] | 271 °C[4] |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Soluble in methanol.[3] Soluble in DMF (2 mg/ml), DMSO (5 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (1 mg/ml).[5] | Data not available | Data not available |

| pKa (Strongest Acidic) | Data not available | 11.36 (Predicted)[6] | Data not available | Data not available |

| pKa (Strongest Basic) | Data not available | 0.82 (Predicted)[6] | Data not available | Data not available |

| LogP | 1.81 (Predicted)[1] | 1.95 (Predicted)[6] | Data not available | Data not available |

Experimental Protocols

Synthesis of 4-Hydroxyquinoline-3-carbonitrile (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[6][7][8] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. A plausible synthetic route to 4-hydroxyquinoline-3-carbonitrile is adapted from the general principles of the Gould-Jacobs reaction.

Materials:

-

Aniline

-

Ethyl 2-cyano-3-ethoxyacrylate (or a similar reactive methylene compound)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm)

-

Ethanol

-

Hexane

-

Sodium hydroxide (for potential hydrolysis of an ester intermediate)

-

Hydrochloric acid (for potential decarboxylation)

Procedure:

-

Condensation: A mixture of aniline and ethyl 2-cyano-3-ethoxyacrylate is heated, often at temperatures around 100-140°C. This step results in the formation of an intermediate, ethyl 2-cyano-3-(phenylamino)acrylate, with the elimination of ethanol.[7]

-

Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, at temperatures typically ranging from 240-260°C.[9] This high-temperature step induces an intramolecular cyclization to form the quinoline ring system.

-

Work-up and Purification: After cooling, a non-polar solvent like hexane is added to precipitate the crude product. The solid is then collected by filtration and washed with a suitable solvent.[10] Purification can be achieved by recrystallization from a solvent such as ethanol.[11]

Gould-Jacobs synthesis workflow for 4-hydroxyquinoline-3-carbonitrile.

Spectroscopic Characterization

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[5] The choice of solvent is crucial due to potential tautomerism between the 4-hydroxy and 4-oxo forms.

¹H NMR Spectroscopy Protocol: [12]

-

Instrument: 400 MHz (or higher) NMR spectrometer

-

Pulse Sequence: Standard single-pulse experiment

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Protocol: [12]

-

Instrument: 100 MHz (or higher) NMR spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Temperature: 298 K

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

Sample Preparation (ATR Method): [12]

A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol: [12]

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Sample Preparation (Electrospray Ionization - ESI): [12]

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Mass Spectrometry Protocol (ESI-MS): [12]

-

Instrument: Mass spectrometer with an ESI source

-

Ionization Mode: Positive or negative ion mode

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-5 kV

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of 4-hydroxyquinoline-3-carbonitrile is limited, the broader class of 4-hydroxyquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer and anti-HIV activities.[10][13]

Potential as an Anticancer Agent

Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. One such class of enzymes is the topoisomerases, which are crucial for DNA replication and repair. Inhibition of topoisomerases leads to DNA damage and ultimately apoptosis.

References

- 1. chemscene.com [chemscene.com]

- 2. 8-Hydroxyquinoline-3-carbonitrile | C10H6N2O | CID 82653167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Hydroxyquinoline-3-carbonitrile | 71083-59-5 | Benchchem [benchchem.com]

- 14. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 15. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

Navigating the Solubility of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and drug development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers valuable insights by presenting data on structurally similar compounds, detailed experimental protocols for solubility determination, and a discussion on the structural factors influencing solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.

Executive Summary

Understanding the solubility of 4-Hydroxyquinoline-3-carbonitrile is crucial for its application in medicinal chemistry and material science. This guide addresses the current knowledge gap by providing a compiled dataset of solubility for analogous compounds, thus offering a predictive framework for its behavior in various solvents. Furthermore, detailed, step-by-step experimental protocols are provided to enable researchers to determine the precise solubility of 4-Hydroxyquinoline-3-carbonitrile in their specific solvent systems.

Comparative Solubility of Structurally Related Compounds

To estimate the solubility profile of 4-Hydroxyquinoline-3-carbonitrile, it is instructive to examine the solubility of its parent molecule, 4-hydroxyquinoline, and other related derivatives. The data suggests that the introduction of a cyano group at the 3-position is likely to influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile compared to the parent compound.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 4-Hydroxyquinoline | Water | 15 | 4.8 g/L[1][2] |

| Methanol | - | Soluble[1][3] | |

| DMSO | - | 50 mg/mL[4] | |

| Quinoline | Cold Water | - | Slightly Soluble[5] |

| Hot Water | - | Readily Soluble[5] | |

| Organic Solvents | - | Miscible[6] | |

| 5-Chloro-8-hydroxyquinoline | 1,4-dioxane | 25 | High |

| 2-ethoxyethanol | 25 | Moderate | |

| n-propyl acetate | 25 | Moderate | |

| 2-methoxyethanol | 25 | Moderate | |

| ethyl acetate | 25 | Moderate | |

| methyl acetate | 25 | Moderate | |

| isopropyl acetate | 25 | Moderate | |

| acetone | 25 | Moderate | |

| n-propanol | 25 | Low | |

| ethanol | 25 | Low | |

| isopropanol | 25 | Low | |

| methanol | 25 | Low |

Note: This table is a compilation of data for structurally similar compounds to provide an estimated solubility profile for 4-Hydroxyquinoline-3-carbonitrile. "Soluble" indicates a qualitative description where quantitative data was not available. The solubility order for 5-Chloro-8-hydroxyquinoline is based on mole fraction solubility and is presented in descending order.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research involving a new compound. The following are two standard and reliable methods for determining the equilibrium solubility of a crystalline compound like 4-Hydroxyquinoline-3-carbonitrile.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Materials:

-

4-Hydroxyquinoline-3-carbonitrile

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 4-Hydroxyquinoline-3-carbonitrile to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter.

-

Quantification: Analyze the concentration of 4-Hydroxyquinoline-3-carbonitrile in the clear, saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same solvent for accurate quantification.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

This is a straightforward method that relies on the direct measurement of the mass of the dissolved solute.

Materials:

-

4-Hydroxyquinoline-3-carbonitrile

-

Selected solvents

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Pre-weighed evaporation dish or vial

-

Vacuum oven or desiccator

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (steps 1-3).

-

Sampling: After equilibration and phase separation (settling or centrifugation), carefully transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry evaporation dish.

-

Solvent Evaporation: Evaporate the solvent from the dish under controlled conditions. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Drying: Dry the residue to a constant weight in a desiccator or vacuum oven.

-

Weighing: Accurately weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the supernatant taken.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 2. 4-Hydroxyquinoline CAS#: 611-36-9 [amp.chemicalbook.com]

- 3. 4-Hydroxyquinoline, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Quinoline - Sciencemadness Wiki [sciencemadness.org]

Spectroscopic Profile of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from closely related analogs and predicted values to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this molecule.

Molecular Structure and Spectroscopic Overview

4-Hydroxyquinoline-3-carbonitrile (C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ) exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-oxo-1,4-dihydroquinoline) forms. This equilibrium can be influenced by the solvent and the physical state of the sample, which will be reflected in the spectroscopic data.

The primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the unambiguous structural elucidation of this molecule. NMR spectroscopy reveals the connectivity of protons and carbons, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 4-Hydroxyquinoline-3-carbonitrile. The following tables present expected chemical shifts based on data from analogous compounds, including 4-hydroxyquinoline and various substituted quinoline-3-carbonitriles.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Data for 4-Hydroxyquinoline-3-carbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | OH (enol) / NH (keto) |

| ~8.80 | Singlet | 1H | H-2 |

| ~8.20 | Doublet | 1H | H-5 |

| ~7.85 | Triplet | 1H | H-7 |

| ~7.75 | Doublet | 1H | H-8 |

| ~7.55 | Triplet | 1H | H-6 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in DMSO-d₆ to observe the exchangeable proton.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Data for 4-Hydroxyquinoline-3-carbonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-4 |

| ~145.0 | C-2 |

| ~140.0 | C-8a |

| ~133.0 | C-7 |

| ~126.0 | C-5 |

| ~125.0 | C-6 |

| ~118.0 | C-8 |

| ~116.0 | C-4a |

| ~115.0 | C≡N |

| ~90.0 | C-3 |

Note: The presence of the electron-withdrawing nitrile group is expected to significantly shield the C-3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-Hydroxyquinoline-3-carbonitrile. The spectrum is characterized by the vibrations of the hydroxyl/amino, nitrile, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 4-Hydroxyquinoline-3-carbonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H (enol) / N-H (keto) stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 - 2210 | Strong, Sharp | C≡N (nitrile) stretch |

| ~1660 - 1640 | Strong | C=O (keto) stretch |

| ~1620 - 1580 | Medium to Strong | C=C Aromatic ring stretch |

| ~1500 - 1400 | Medium | C=C Aromatic ring stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For 4-Hydroxyquinoline-3-carbonitrile, the expected monoisotopic mass is 170.0480 Da.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxyquinoline-3-carbonitrile

| m/z | Adduct | Predicted Mass |

| 171.0553 | [M+H]⁺ | 171.05530 |

| 193.0372 | [M+Na]⁺ | 193.03724 |

| 169.0407 | [M-H]⁻ | 169.04074 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Sample Preparation : Dissolve 5-10 mg of 4-Hydroxyquinoline-3-carbonitrile in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 0 - 15 ppm.

-

Number of Scans : 16 to 64, depending on concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse program.

-

Spectral Width : 0 - 200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact.

-

Data Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS) :

-

Ionization Mode : Positive and negative ion modes are run to observe [M+H]⁺ and [M-H]⁻ ions.

-

Mass Range : m/z 50 - 500.

-

Capillary Voltage : 3 - 4.5 kV.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for utilizing the spectroscopic data to confirm the structure of 4-Hydroxyquinoline-3-carbonitrile.

Caption: Workflow for structural elucidation.

Unraveling the Thermal Stability of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural similarity to quinoline-based therapeutic agents. Understanding the thermal stability of this molecule is paramount for its development in applications such as drug formulation, synthesis, and the creation of advanced materials, where it may be subjected to various temperature-related stresses. Thermal decomposition and phase transitions can impact the efficacy, safety, and shelf-life of any chemical entity. This guide serves as a foundational resource for researchers aiming to characterize the thermal properties of 4-Hydroxyquinoline-3-carbonitrile.

Physicochemical Properties and Inferred Thermal Stability

Direct experimental data on the thermal decomposition of 4-Hydroxyquinoline-3-carbonitrile is limited. However, some physical properties have been reported, and the melting points of several closely related derivatives suggest that the core structure possesses considerable thermal stability.

A commercial supplier lists the following properties for 4-Hydroxyquinoline-3-carbonitrile:

| Property | Value |

| Boiling Point | 299.8°C at 760 mmHg[1] |

| Flash Point | 135.1°C[1] |

| Density | 1.32 g/cm³[1] |

The high boiling point suggests that the molecule does not readily decompose at lower temperatures. Further insight can be gained from the melting points of its derivatives, which indicate the robustness of the quinoline core.

| Compound | Melting Point (°C) |

| 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile | > 250[2] |

| 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile | > 300[3] |

These values for substituted analogs strongly imply that 4-Hydroxyquinoline-3-carbonitrile itself is a thermally stable compound, likely with a melting and decomposition point well above 200°C. However, precise determination requires experimental analysis.

Experimental Protocols for Thermal Stability Assessment

To address the current data gap, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for the characterization of 4-Hydroxyquinoline-3-carbonitrile.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-Hydroxyquinoline-3-carbonitrile begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 4-Hydroxyquinoline-3-carbonitrile into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Collection: Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperature of maximum rate of decomposition (Tpeak) from the first derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-Hydroxyquinoline-3-carbonitrile into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature just above the expected melting point (based on derivative data, a scan up to 350°C should be sufficient) at a heating rate of 10°C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25°C at a rate of 10°C/min to observe any crystallization events.

-

A second heating cycle can be performed to investigate the thermal history of the sample.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting or other phase transitions. Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting transition.

-

Identify exothermic peaks, which may indicate crystallization or decomposition.

-

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of 4-Hydroxyquinoline-3-carbonitrile.

Caption: Workflow for Determining the Thermal Stability of 4-Hydroxyquinoline-3-carbonitrile.

Conclusion

While direct experimental data on the thermal stability of 4-Hydroxyquinoline-3-carbonitrile is currently lacking in the public domain, available information on its physical properties and those of its derivatives suggests a high degree of thermal stability. This technical guide provides a framework for researchers to systematically investigate and characterize the thermal properties of this important molecule using standard analytical techniques. The detailed TGA and DSC protocols outlined herein will enable the generation of crucial data to support its development in pharmaceutical and material science applications, ensuring its safe and effective use. The provided workflow offers a logical pathway from sample preparation to final reporting, facilitating a comprehensive understanding of the compound's behavior under thermal stress.

References

4-Hydroxyquinoline-3-carbonitrile: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Hydroxyquinoline-3-carbonitrile, a heterocyclic compound featuring a quinoline backbone, stands as a pivotal synthetic intermediate in the realms of medicinal chemistry and materials science. Its unique structural arrangement, possessing both a reactive nitrile group and a versatile quinoline core, renders it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide delves into the synthesis, key reactions, and applications of 4-hydroxyquinoline-3-carbonitrile, providing detailed experimental protocols and insights into its role in the development of pharmacologically active agents.

Synthesis of 4-Hydroxyquinoline-3-carbonitrile

The synthesis of 4-hydroxyquinoline-3-carbonitrile can be efficiently achieved through a multi-step process commencing from readily available starting materials. A common and effective route involves the Gould-Jacob reaction to construct the quinoline core, followed by functional group manipulations to introduce the nitrile moiety.

Table 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Condensation | Aniline, Diethyl ethoxymethylenemalonate (EMME) | 95-98 | [1] |

| 2 | Cyclization | Diphenyl ether, Reflux (approx. 250 °C) | 85-90 | [1] |

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

Step 1: Diethyl 2-((phenylamino)methylene)malonate. A mixture of aniline (10 mmol) and diethyl ethoxymethylenemalonate (10 mmol) is heated at 100-110 °C for 1 hour. Upon cooling, the product solidifies and can be used in the next step without further purification.

-